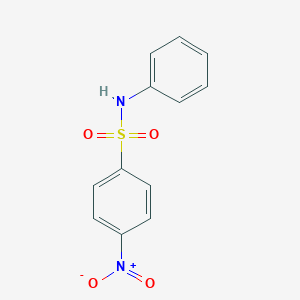

4-Nitro-N-phenylbenzenesulfonamide

Description

The exact mass of the compound 4-Nitro-N-phenylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitro-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitro-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKNXDSKYOQVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310618 | |

| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1576-44-9 | |

| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 229374 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a nitro group and a sulfonamide linkage between two aromatic rings. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. The information compiled herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

4-Nitro-N-phenylbenzenesulfonamide is a yellow to pale yellow solid at room temperature.[1] Key identifying information and its primary physical and chemical properties are summarized in the tables below.

General Information

| Property | Value | Reference |

| Chemical Name | 4-Nitro-N-phenylbenzenesulfonamide | [2] |

| CAS Number | 1576-44-9 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 278.28 g/mol | [1] |

| Appearance | Yellow to pale yellow solid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 135-136 °C | [3] |

| Boiling Point | 461.3 °C at 760 mmHg | [1] |

| Density | 1.461 g/cm³ | [1] |

| Solubility | Soluble in dilute ethanol. | [4] |

Crystal Structure

The crystal structure of 4-Nitro-N-phenylbenzenesulfonamide has been determined by X-ray diffraction. The compound crystallizes in a monoclinic system. In the solid state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[4]

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| a | 5.1948 (4) Å | [4] |

| b | 12.8089 (9) Å | [4] |

| c | 18.682 (1) Å | [4] |

| β | 93.419 (7)° | [4] |

| Volume | 1240.88 (15) ų | [4] |

| Z | 4 | [4] |

Spectroscopic Data

The structural identity of 4-Nitro-N-phenylbenzenesulfonamide is confirmed by various spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 10.60 | s | 1H | -SO₂NH- | [3] |

| 8.38 | d, J = 8.4 Hz | 2H | Ar-H (ortho to -NO₂) | [3] |

| 8.02 | d, J = 8.4 Hz | 2H | Ar-H (meta to -NO₂) | [3] |

| 7.27 | t, J = 7.4 Hz | 2H | Ar-H | [3] |

| 7.13 | d, J = 7.6 Hz | 2H | Ar-H | [3] |

| 7.09 | t, J = 7.2 Hz | 1H | Ar-H | [3] |

| Chemical Shift (ppm) | Assignment | Reference |

| 150.3 | Ar-C | [3] |

| 145.4 | Ar-C | [3] |

| 137.4 | Ar-C | [3] |

| 129.8 | Ar-C | [3] |

| 128.7 | Ar-C | [3] |

| 125.2 | Ar-C | [3] |

| 125.1 | Ar-C | [3] |

| 121.2 | Ar-C | [3] |

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H | Stretch |

| 1600-1585 and 1500-1400 | C-C | Aromatic Ring Stretch |

| 1550-1475 and 1360-1290 | N-O | Nitro Compound Stretch |

| 1350-1150 | S=O | Sulfonamide Stretch |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The fragmentation pattern would be expected to show cleavage of the S-N and S-C bonds, which is characteristic of sulfonamides.[5]

Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide[4]

This protocol details the synthesis of 4-Nitro-N-phenylbenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and aniline.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Aniline

-

Dilute Ethanol

-

Ice-cold water

-

Dilute HCl

Procedure:

-

Treat 4-nitrobenzenesulfonyl chloride with aniline in a stoichiometric ratio.

-

Boil the reaction mixture for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 100 ml of ice-cold water.

-

Filter the resulting solid product, N-(phenyl)-4-nitrobenzenesulfonamide, under suction.

-

Wash the solid thoroughly with cold water to remove any unreacted starting materials.

-

Wash the solid with dilute HCl to remove excess aniline.

-

Recrystallize the product from dilute ethanol to a constant melting point to achieve high purity.

-

The purity of the final compound can be verified by its infrared spectrum.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.

Caption: Workflow for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.

Biological Activity

While the broader classes of sulfonamides and nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and anticancer properties, specific biological activities for 4-Nitro-N-phenylbenzenesulfonamide are not extensively documented in the reviewed literature. Further research is required to elucidate any potential pharmacological effects of this specific compound.

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of 4-Nitro-N-phenylbenzenesulfonamide. The presented data, including spectroscopic and crystallographic details, along with the detailed synthesis protocol, offers a solid foundation for researchers and scientists working with this compound. The lack of specific biological activity data highlights an area for potential future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitro-N-phenylbenzenesulfonamide, a chemical compound of interest in various scientific domains. This document details its chemical structure, identification numbers, physicochemical properties, synthesis protocols, and crystallographic data.

Core Compound Information

Chemical Structure and Identifiers

4-Nitro-N-phenylbenzenesulfonamide is an organic compound featuring a nitro group and a sulfonamide linkage between two phenyl rings.

Structure:

4-Nitro-N-phenylbenzenesulfonamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Nitro-N-phenylbenzenesulfonamide, a chemical compound of interest in various research and development domains. This document outlines its fundamental molecular characteristics, provides a foundational experimental protocol for its synthesis, and illustrates a potential synthetic workflow.

Core Molecular Data

The fundamental properties of 4-Nitro-N-phenylbenzenesulfonamide are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄S[1][2][3][4] |

| Molecular Weight | 278.28 g/mol [1][4][5] |

| CAS Registry Number | 1829-81-8[1] |

| Physical State | Solid[5] |

| Appearance | Yellow to pale yellow solid[5] |

| Boiling Point | 461.3 °C at 760 mmHg[5] |

| Density | 1.461 g/cm³[5] |

| Refractive Index | 1.656[5] |

Synthesis Protocol: A General Method

The following section details a generalized experimental protocol for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide. This procedure is based on established principles of sulfonamide synthesis.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline in dichloromethane. Cool the solution in an ice bath.

-

Addition of Base: To the cooled solution, add pyridine. Pyridine acts as a base to neutralize the HCl that will be formed during the reaction.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride in dichloromethane to the reaction mixture with continuous stirring. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine to remove any residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 4-Nitro-N-phenylbenzenesulfonamide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of 4-Nitro-N-phenylbenzenesulfonamide.

Caption: Synthesis and purification workflow for 4-Nitro-N-phenylbenzenesulfonamide.

Potential Signaling Pathway Involvement

While specific signaling pathways involving 4-Nitro-N-phenylbenzenesulfonamide are not extensively documented in the provided search results, compounds with similar structural motifs (sulfonamides) are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway where a sulfonamide-based inhibitor might act.

Caption: Hypothetical signaling pathway showing potential inhibition by a sulfonamide.

References

- 1. Benzenesulfonamide, N-(4-nitrophenyl)- [webbook.nist.gov]

- 2. 4-nitro-N-phenylbenzenesulfonamide [stenutz.eu]

- 3. 4-Nitro-N-phenylbenzenesulfonamide | C12H10N2O4S | CID 313721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

A Deep Dive into the Solubility of 4-Nitro-N-phenylbenzenesulfonamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and developability. For researchers in the fields of medicinal chemistry and drug development, a comprehensive understanding of a compound's solubility profile in various organic solvents is paramount for purification, crystallization, formulation, and various analytical procedures. This technical guide provides a detailed overview of the solubility of 4-Nitro-N-phenylbenzenesulfonamide, a sulfonamide derivative of significant interest.

While specific quantitative solubility data for 4-Nitro-N-phenylbenzenesulfonamide in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information, presents solubility data for structurally analogous sulfonamides to provide a valuable comparative framework, and details robust experimental protocols for determining its solubility.

Understanding Sulfonamide Solubility

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amino group. Their solubility is influenced by the interplay of their crystalline structure, the polarity of the solvent, and the potential for hydrogen bonding between the solute and the solvent molecules. The presence of the nitro group in 4-Nitro-N-phenylbenzenesulfonamide, an electron-withdrawing group, and the two aromatic rings, contribute to its overall polarity and potential for intermolecular interactions.

A general principle in solubility is "like dissolves like." Therefore, it is anticipated that 4-Nitro-N-phenylbenzenesulfonamide will exhibit higher solubility in polar organic solvents compared to nonpolar ones. One report indicates that the compound can be recrystallized from dilute ethanol, suggesting a reasonable solubility in this protic solvent.

Comparative Solubility Data of Structurally Related Sulfonamides

To offer a quantitative perspective, the following table summarizes the solubility of other sulfonamides in various organic solvents. This data can serve as a useful reference for estimating the potential solubility behavior of 4-Nitro-N-phenylbenzenesulfonamide.

| Sulfonamide Derivative | Solvent | Temperature (°C) | Solubility (mol/L) |

| Sulfadiazine | N,N-Dimethylformamide | 25 | 0.12 |

| Sulfadiazine | Acetone | 25 | 0.04 |

| Sulfadiazine | Ethanol | 25 | 0.008 |

| Sulfamethoxazole | Dioxane | 25 | 0.25 |

| Sulfamethoxazole | Acetone | 25 | 0.15 |

| Sulfamethoxazole | Methanol | 25 | 0.07 |

Note: This data is compiled from various sources and should be used as a comparative reference.

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a well-defined experimental protocol. The "shake-flask" method is a widely accepted and robust technique for measuring the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment:

-

4-Nitro-N-phenylbenzenesulfonamide (solid)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Detailed Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Nitro-N-phenylbenzenesulfonamide to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at a high speed, and the clear supernatant can be sampled.

-

-

Analysis of Solute Concentration:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 4-Nitro-N-phenylbenzenesulfonamide of known concentrations in the respective solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound.

-

Measure the absorbance of the standard solutions and the saturated sample solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (including column, mobile phase, and detection wavelength) for the quantification of 4-Nitro-N-phenylbenzenesulfonamide.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the filtered saturated sample solution into the HPLC system.

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the experimental determination of solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Analytical Methods for Concentration Determination.

Conclusion

While direct quantitative solubility data for 4-Nitro-N-phenylbenzenesulfonamide remains to be extensively published, this guide provides a foundational understanding for researchers. By leveraging comparative data from similar sulfonamides and employing rigorous experimental protocols such as the shake-flask method, scientists can accurately determine its solubility in various organic solvents. This information is indispensable for advancing the research and development of this and other related compounds.

Spectroscopic Profile of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Nitro-N-phenylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Executive Summary

4-Nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Accurate and detailed spectroscopic data are paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, IR, and MS data, presented in clear, tabular formats for ease of reference and comparison. Detailed experimental protocols are provided to ensure reproducibility of the presented data.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data obtained for 4-Nitro-N-phenylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.60 | s | - | 1H | NH |

| 8.38 | d | 8.4 | 2H | Ar-H (ortho to NO₂) |

| 8.02 | d | 8.4 | 2H | Ar-H (meta to NO₂) |

| 7.27 | t | 7.4 | 2H | Ar-H (meta to NH) |

| 7.13 | d | 7.6 | 2H | Ar-H (ortho to NH) |

| 7.09 | t | 7.2 | 1H | Ar-H (para to NH) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 150.3 | Ar-C (C-NO₂) |

| 145.4 | Ar-C (C-SO₂) |

| 137.4 | Ar-C (C-NH) |

| 129.8 | Ar-CH |

| 128.7 | Ar-CH |

| 125.2 | Ar-CH |

| 125.1 | Ar-CH |

| 121.2 | Ar-CH |

Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a solid sample. Key absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1330 | Strong | Asymmetric SO₂ Stretch |

| ~1160 | Strong | Symmetric SO₂ Stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 278 | ~40 | [M]⁺ (Molecular Ion) |

| 186 | ~5 | [M - C₆H₅N]⁺ |

| 141 | ~10 | [C₆H₅SO₂]⁺ |

| 93 | ~100 | [C₆H₅NH₂]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to facilitate replication and validation.

NMR Spectroscopy

A sample of 4-Nitro-N-phenylbenzenesulfonamide was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum of a solid sample of 4-Nitro-N-phenylbenzenesulfonamide was recorded. A common method for solid samples involves creating a potassium bromide (KBr) pellet. A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent disk. This pellet is then placed in the sample holder of an FT-IR spectrometer for analysis.

Mass Spectrometry

The mass spectrum was acquired using an electron ionization (EI) source. The sample was introduced into the high vacuum of the mass spectrometer, where it was bombarded with a beam of high-energy electrons (typically 70 eV). This caused the molecule to ionize and fragment. The resulting positively charged ions were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Nitro-N-phenylbenzenesulfonamide.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a centralized and detailed resource for the spectroscopic characterization of 4-Nitro-N-phenylbenzenesulfonamide. The tabulated data and experimental protocols are intended to support researchers in their efforts to identify, purify, and utilize this compound in various scientific applications.

Crystal Structure of 4-Nitro-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Nitro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The document outlines the key crystallographic data, molecular geometry, and intermolecular interactions, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its solid-state architecture.

Crystallographic and Molecular Data

The crystal structure of 4-Nitro-N-phenylbenzenesulfonamide (C₁₂H₁₀N₂O₄S) has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic and refinement data is presented in Table 1, while Table 2 details important molecular geometry parameters.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-N-phenylbenzenesulfonamide. [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀N₂O₄S |

| Formula Weight | 278.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1948 (4) |

| b (Å) | 12.8089 (9) |

| c (Å) | 18.682 (1) |

| β (°) | 93.419 (7) |

| Volume (ų) | 1240.88 (15) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg/m³) | 1.490 |

| Absorption Coefficient (mm⁻¹) | 0.27 |

| F(000) | 576 |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.086 |

| Goodness-of-fit (S) | 1.20 |

Table 2: Selected Molecular Geometry Parameters.

| Parameter | Value |

| Dihedral Angle between Aromatic Rings (°) | 36.19 (18)[1][2] |

| S-N Torsion Angle (°C-S-N-C) | 61.89 (32)[1] |

The molecule exhibits a twisted conformation, with a significant dihedral angle between the nitrophenyl and phenyl rings.[1][2] This twist is further evidenced by the torsion angle around the S-N bond.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Nitro-N-phenylbenzenesulfonamide is primarily governed by intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules into C(4) chains that propagate along the crystallographic a-axis.[1][2] The hydrogen bond geometry is detailed in Table 3.

Table 3: Hydrogen Bond Geometry (Å, °). [1]

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1N···O1ⁱ | 0.85(2) | 2.28(2) | 3.094(4) | 162(4) |

| Symmetry code: (i) x-1, y, z |

The formation of these hydrogen-bonded chains is a key feature of the supramolecular assembly of this compound in the solid state.

Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide[1]

-

Reaction Setup: 4-Nitrobenzenesulfonyl chloride and aniline are combined in a stoichiometric ratio.

-

Reaction Execution: The reaction mixture is boiled for 15 minutes.

-

Workup: The mixture is cooled to room temperature and poured into 100 ml of ice-cold water.

-

Purification: The resulting solid is collected by suction filtration and washed sequentially with cold water and dilute HCl to remove unreacted starting materials. The crude product is then recrystallized from dilute ethanol to achieve a constant melting point. The purity can be further assessed by infrared spectroscopy.

Crystallization[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the purified compound at room temperature.

X-ray Crystallography[1]

-

Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. Data was collected using Mo Kα radiation at 293 K.

-

Data Reduction: The collected data was processed using the CrysAlis RED software.

-

Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. Hydrogen atoms bonded to carbon were placed in idealized positions, while the coordinates of the amine hydrogen were refined with a distance restraint.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway associated with the sulfonamide class of compounds.

References

Computational Insights into 4-Nitro-N-phenylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies performed on 4-Nitro-N-phenylbenzenesulfonamide derivatives and related benzenesulfonamides. It is intended to serve as a resource for researchers and professionals involved in drug design and development, offering insights into the methodologies, quantitative data, and biological targets associated with this class of compounds. While a comprehensive computational analysis of a homologous series of 4-Nitro-N-phenylbenzenesulfonamide derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on benzenesulfonamides, including those with nitro substitutions, to provide a broad understanding of their therapeutic potential.

Core Concepts in Computational Analysis

Computational drug design is a pivotal component of modern pharmaceutical research, enabling the prediction of molecular interactions and biological activities before the synthesis of compounds. Key methodologies employed in the study of 4-Nitro-N-phenylbenzenesulfonamide and its analogs include:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes.

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules, aiding in the understanding of their reactivity and spectroscopic properties.

Data Presentation: Quantitative Insights from Computational Studies

The following tables summarize key quantitative data from various computational and experimental studies on benzenesulfonamide derivatives, including nitro-substituted analogs.

Table 1: Molecular Docking and Binding Energy Data

| Compound/Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | Not specified | [1][2] |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | His41, Met49, Met165 | [1] |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | Penicillin-Binding Protein 2X (PBP-2X) | High docking score (exact value not provided) | Not specified | |

| Benzenesulfonamide-thiazolidinone derivatives | Human Carbonic Anhydrase IX (hCA IX) | Not specified | Leu91, Gln92 | [3] |

| N-substituted-β-d-glucosamine benzenesulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Various (e.g., -8.1 for compound 20) | His68, Gln71, Gln92, Val130, Asp131, Thr200, Thr201 | [4] |

Table 2: Enzyme Inhibition and QSAR Data

| Compound/Derivative Class | Target Enzyme(s) | Inhibition Constant (Kᵢ) / IC₅₀ | QSAR Model Statistical Parameters | Reference |

| N-phenylsulfonamide derivatives | Carbonic Anhydrase I & II, Acetylcholinesterase, Butyrylcholinesterase | Kᵢ values ranging from 24.4 to 45.7 nM for active compounds | Not Applicable | |

| Benzenesulfonamide derivatives | Hepatitis B Virus Capsid Assembly | Not specified | CoMFA: r² = 0.998, q² = 0.625, r²pred = 0.837; CoMSIA: r² = 0.987, q² = 0.645, r²pred = 0.698 | |

| 4-benzylideneamino-benzenesulfonamide derivatives | Cyclooxygenase-2 (COX-2) | Not specified | r = 0.880, r² = 0.774, q² = 0.671 | |

| Benzenesulfonamide derivatives | 12-Lipoxygenase | Not specified | CoMFA: q²=0.708, r²=0.983; CoMSIA: q²=0.735, r²=0.981 | |

| N-phenylbenzenesulfonamides | Lactate Dehydrogenase A (LDHA) | IC₅₀ = 720 nM (hit compound), IC₅₀ = 156 nM (optimized compound) | Not Applicable | [5] |

Experimental and Computational Protocols

This section details the methodologies employed in the synthesis and computational analysis of 4-Nitro-N-phenylbenzenesulfonamide and related derivatives, as cited in the literature.

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

A common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline. The reaction mixture is typically boiled for a short period, then cooled and added to ice-cold water to precipitate the product. The resulting solid is filtered, washed with water and dilute HCl to remove unreacted starting materials, and then recrystallized from a suitable solvent like ethanol to obtain the pure compound.[6]

Molecular Docking Protocol

A representative molecular docking workflow for benzenesulfonamide derivatives targeting carbonic anhydrase is as follows:

-

Protein and Ligand Preparation: The 3D structure of the target protein (e.g., hCA IX, PDB: 5FL4) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The ligand structures are sketched using a molecular editor and optimized to their lowest energy conformation.

-

Grid Generation: A grid box is defined around the active site of the protein, encompassing the key binding residues.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[3][4]

QSAR Model Development

The development of a QSAR model for benzenesulfonamide derivatives typically involves the following steps:

-

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. The 3D structures of these molecules are generated and optimized.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule in the dataset.

-

Model Building: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation techniques.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of 4-Nitro-N-phenylbenzenesulfonamide derivatives.

Conclusion

The computational exploration of 4-Nitro-N-phenylbenzenesulfonamide derivatives and their analogs has revealed their potential as inhibitors of various enzymes, with carbonic anhydrases being a prominent target. The methodologies of molecular docking, QSAR, and MD simulations have been instrumental in elucidating the structure-activity relationships and guiding the design of more potent and selective inhibitors. While a dedicated and extensive computational study on a series of 4-Nitro-N-phenylbenzenesulfonamide derivatives is an area for future research, the existing body of work on related benzenesulfonamides provides a solid foundation for further investigation. This guide serves as a starting point for researchers to delve into the computational aspects of this promising class of compounds in the quest for novel therapeutics.

References

- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of novel 4-Nitro-N-phenylbenzenesulfonamide analogs

An In-depth Technical Guide to the Synthesis and Characterization of Novel 4-Nitro-N-phenylbenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides represent a critical class of compounds in medicinal chemistry, with a wide range of biological activities.[1] The 4-nitro-N-phenylbenzenesulfonamide scaffold is of particular interest due to the electron-withdrawing nature of the nitro group, which can influence the compound's physicochemical properties and biological interactions.[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitro-N-phenylbenzenesulfonamide and its analogs. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic and analytical workflows.

General Synthesis of 4-Nitro-N-phenylbenzenesulfonamide Analogs

The primary synthetic route to N-substituted 4-nitrobenzenesulfonamides involves the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and a primary or secondary amine (or aniline derivative).[1][4] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

Caption: General reaction scheme for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide analogs.

Experimental Protocols

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

This protocol is adapted from the procedure described by Chaithanya et al. (2012).[4]

Materials:

-

4-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Aniline (1.0 eq)

-

Dilute Ethanol

-

Dilute HCl

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and aniline in a stoichiometric ratio.

-

Heat the reaction mixture to boiling and maintain for 15 minutes.[4]

-

Cool the mixture to room temperature.

-

Pour the cooled reaction mixture into 100 mL of ice-cold water, which should result in the precipitation of a solid.[4]

-

Filter the solid product under suction.

-

Wash the solid thoroughly with cold water to remove any water-soluble impurities.

-

Wash the solid with dilute HCl to remove any unreacted aniline.[4]

-

Finally, wash again with cold water.

-

Recrystallize the crude product from dilute ethanol to obtain pure N-(phenyl)-4-nitrobenzenesulfonamide.[4]

General Protocol for Substituted Analogs (Conventional Heating)

This is a general protocol that can be adapted for various substituted anilines.[1]

Materials:

-

Substituted aniline (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq)

-

4-Nitrobenzenesulfonyl chloride (1.0 eq)

-

1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous MgSO₄

-

Silica gel for chromatography

-

Appropriate solvent system for purification (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[1]

-

Sulfonyl Chloride Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide analog.[1]

Caption: Post-synthesis workup and purification workflow.

Characterization of Analogs

The synthesized sulfonamides can be characterized using a suite of standard analytical techniques to confirm their structure, purity, and molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of protons, showing characteristic signals for aromatic and any aliphatic protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR is used to identify all unique carbon atoms in the molecule.[1]

-

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized compound.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Sulfonamides exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[4]

Caption: Standard analytical workflow for the characterization of synthesized analogs.

Quantitative Data Summary

This section summarizes the available quantitative data for the parent compound, 4-Nitro-N-phenylbenzenesulfonamide, and a representative analog.

Table 1: Physicochemical and Crystallographic Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Crystal System | Ref. |

| 4-Nitro-N-phenylbenzenesulfonamide | C₁₂H₁₀N₂O₄S | 278.28 | - | - | Monoclinic | [4][5] |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 308.31 | 182–183 | 85.8 | - | [6] |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 308.31 | 133–134 | 79.7 | - | [6] |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | 308.31 | 85–86 | 17.8 | - | [6] |

Table 2: X-ray Crystallography Data for 4-Nitro-N-phenylbenzenesulfonamide

| Parameter | Value | Ref. |

| Crystal System | Monoclinic | [4] |

| a | 5.1948 (4) Å | [4] |

| b | 12.8089 (9) Å | [4] |

| c | 18.682 (1) Å | [4] |

| β | 93.419 (7)° | [4] |

| Volume (V) | 1240.88 (15) ų | [4] |

| Z | 4 | [4] |

| Dihedral Angle (Sulfonyl-Anilino Rings) | 36.19 (18)° | [4][7] |

Biological Activity

Benzenesulfonamide analogs are known to possess a wide range of biological activities. While extensive data on 4-nitro-N-phenylbenzenesulfonamide analogs is context-dependent, the broader class of compounds has shown promise.

-

Anticancer Properties: Certain benzenesulfonamide derivatives have been identified as kinase inhibitors, showing potential for glioblastoma (GBM) treatment.[8] For example, the analog AL106 was identified as a potential anti-GBM compound with an IC₅₀ value of 58.6 µM in U87 cells.[8]

-

Antimicrobial Activity: The nitro group is a well-known pharmacophore that can impart antimicrobial properties.[2][3] Nitro-containing compounds are investigated for their activity against various bacteria, with the NO₂ moiety often triggering redox reactions within microbial cells, leading to toxicity and cell death.[2]

This guide serves as a foundational resource for the synthesis and characterization of novel 4-Nitro-N-phenylbenzenesulfonamide analogs. The provided protocols and data offer a starting point for further research and development in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide, a valuable intermediate in organic synthesis. The protocol is based on established laboratory procedures.

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative containing a nitro group. Sulfonamides are an important class of compounds in medicinal chemistry. This protocol details the synthesis via the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Reaction Scheme

The synthesis proceeds through the nucleophilic substitution of the chloride on the sulfonyl chloride by the amino group of aniline.

Reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-Nitro-N-phenylbenzenesulfonamide and hydrochloric acid.

Experimental Protocol

This protocol is adapted from established synthetic methods[1].

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Aniline

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Filter paper

-

pH paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-nitrobenzenesulfonyl chloride and a stoichiometric equivalent of aniline.

-

Reaction: Heat the reaction mixture to boiling and maintain a gentle reflux for 15 minutes[1]. The reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature[1].

-

Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water[1]. A solid precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel[1].

-

Wash the crude product thoroughly with cold deionized water to remove any water-soluble impurities[1].

-

Subsequently, wash the product with dilute hydrochloric acid to remove any unreacted aniline[1]. Check the filtrate with pH paper to ensure it is acidic.

-

Finally, wash the product again with cold deionized water to remove excess acid.

-

-

Purification:

-

Recrystallize the crude product from dilute ethanol to a constant melting point to obtain the purified 4-Nitro-N-phenylbenzenesulfonamide[1].

-

-

Drying and Characterization:

-

Dry the purified crystals, for example, in a desiccator under vacuum.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as infrared (IR) spectroscopy.

-

Data Presentation

The following table summarizes the key quantitative data for 4-Nitro-N-phenylbenzenesulfonamide.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀N₂O₄S | [1] |

| Molecular Weight | 278.28 g/mol | [1] |

| CAS Registry Number | 1576-44-9 | [2] |

| Appearance | Solid | [1] |

| Crystal System | Monoclinic | [1] |

| Unit Cell Parameters | a = 5.1948 Å, b = 12.8089 Å, c = 18.682 Å | [1] |

| β = 93.419° | [1] | |

| Cell Volume | 1240.88 ų | [1] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.

Synthesis workflow for 4-Nitro-N-phenylbenzenesulfonamide.

References

Application Notes and Protocols: The Use of 4-Nitrobenzenesulfonyl (Nosyl) Group for Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multistep organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection and application of protecting groups are of paramount importance. The amine functional group, with its inherent nucleophilicity and basicity, frequently necessitates protection to avert undesirable side reactions. The 4-nitrobenzenesulfonyl (p-nosyl or Ns) group has distinguished itself as a highly versatile and valuable tool for the protection of primary and secondary amines.

Unlike the more conventional p-toluenesulfonyl (tosyl, Ts) group, which is renowned for its stability but often demands stringent conditions for its removal, the nosyl group presents a significant advantage: it can be cleaved under remarkably mild conditions.[1] This facility is ascribed to the electron-withdrawing character of the nitro group, which promotes nucleophilic aromatic substitution for deprotection.[1] These attributes make 4-nitrobenzenesulfonamides ideal intermediates in intricate synthetic routes.

Key Features and Applications

-

Protection of Primary and Secondary Amines: 4-Nitrobenzenesulfonyl chloride (Ns-Cl) readily reacts with primary and secondary amines to yield stable, often crystalline, sulfonamides in high yields.[1]

-

Activation of the Amine Nitrogen: The strong electron-withdrawing nature of the nosyl group significantly diminishes the nucleophilicity and basicity of the amine nitrogen, rendering it inert under a variety of reaction conditions.[1] This also allows for the alkylation of the sulfonamide.[2]

-

Mild Deprotection Conditions: The nosyl group is readily cleaved by treatment with a thiol and a base, proceeding through a Meisenheimer complex intermediate.[2][3] This mild deprotection protocol is compatible with a wide array of sensitive functional groups.

-

Orthogonality: The nosyl protecting group is orthogonal to other commonly employed amine protecting groups such as Boc and Cbz, allowing for selective deprotection in complex molecules.[4]

Data Presentation

Table 1: Representative Conditions for Nosylation of Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Amine | Pyridine | CH₂Cl₂ | 0 to rt | 2-16 | High | [1] |

| Secondary Amine | Et₃N / DMAP | DCM | rt | N/A | High | [5] |

| Aniline | N/A (reflux) | N/A | Reflux | 0.25 | N/A | [6] |

Note: "rt" denotes room temperature. N/A indicates data not available in the cited sources.

Table 2: Comparative Overview of Deprotection Conditions for N-Nosylamides

| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [2][3] |

| Various o- and p-nosyl amides | n-Dodecanethiol | LiOH | N/A | rt | N/A | Good | [7] |

| Various o- and p-nosyl amides | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | Excellent | [7] |

| Secondary and Tertiary Nosylamides | PS-thiophenol | Cs₂CO₃ | THF | rt | 24 h | Very Good | [4] |

| Secondary and Tertiary Nosylamides | PS-thiophenol | Cs₂CO₃ | THF | 80 (Microwave) | 6 x 1 min | High | [4] |

Note: "rt" denotes room temperature. N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine (Nosylation)

Materials:

-

Primary Amine (1.0 eq)

-

4-Nitrobenzenesulfonyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (2.0 eq) to the stirred solution.

-

Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, oil bath

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.[1]

-

Add thiophenol (2.5 eq) to the solution.[1]

-

Add potassium carbonate (2.5 eq) to the stirred mixture.[1]

-

Heat the reaction mixture in an oil bath at a temperature ranging from room temperature to 50°C, depending on the substrate.[2][3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as CH₂Cl₂ or EtOAc (3x).[2][3]

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be further purified by distillation, recrystallization, or column chromatography.

Visualizations

Caption: Workflow for the protection of amines using 4-nitrobenzenesulfonyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Cleavage of the 4-Nitrobenzenesulfonyl (Nosyl) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-nitrobenzenesulfonyl (nosyl or Ns) group is a crucial amine protecting group in modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1] Its utility stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage. Unlike the more robust tosyl group, the nosyl group can be removed under gentle conditions, a feature attributed to the electron-withdrawing nature of the para-nitro group which facilitates nucleophilic aromatic substitution.[2]

These application notes provide a comprehensive overview of the cleavage of the 4-nitrobenzenesulfonyl protecting group, including detailed experimental protocols, a summary of quantitative data for various cleavage methods, and a mechanistic illustration.

Mechanistic Overview: Nucleophilic Aromatic Substitution

The cleavage of the nosyl group from a protected amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The most common method involves the use of a thiol reagent in the presence of a base.[3] The base deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient aromatic ring of the nosyl group, forming a transient Meisenheimer complex.[4] Subsequent elimination of the sulfonamide and sulfur dioxide releases the free amine.

Caption: General mechanism for the cleavage of the 4-nitrobenzenesulfonyl (nosyl) group.

Quantitative Data Summary

The following table summarizes various conditions reported for the cleavage of the 4-nitrobenzenesulfonyl group, allowing for easy comparison of reagents, reaction times, and yields.

| Thiol Reagent | Base | Solvent | Temperature | Time | Yield (%) | Substrate Scope | Ref. |

| Thiophenol | K₂CO₃ or KOH | Acetonitrile or DMF | 50 °C | 40 min | 89-91 | Secondary Amine | [4] |

| Thiophenol | Cs₂CO₃ | THF | Room Temp. | 24 h | 96 | Secondary Amine | [5] |

| 2-Mercaptoethanol | DBU | DMF | Room Temp. | 1 h | High | Primary Amine | [6] |

| PS-Thiophenol | Cs₂CO₃ | THF | Room Temp. | 24 h | 96 | Secondary Amine | [5] |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 °C | 12 h | Excellent | Secondary Amine | [7] |

| Homocysteine thiolactone | DBU | Alcohol | Not Specified | Not Specified | High | Primary & Secondary Amines | [8] |

Experimental Protocols

Protocol 1: Cleavage of a Secondary Nosylamide using Thiophenol and Potassium Hydroxide

This protocol is adapted from a procedure used in the Fukuyama amine synthesis.[4]

Materials:

-

N-nosylated secondary amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

10.9 M Aqueous Potassium Hydroxide (2.5 eq)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

In a two-necked round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, charge thiophenol (2.5 eq) and acetonitrile.

-

Cool the mixture in an ice-water bath and add the 10.9 M aqueous potassium hydroxide solution (2.5 eq) over 10 minutes.

-

After stirring for 5 minutes, remove the ice-water bath.

-

Add a solution of the N-nosylated secondary amine (1.0 eq) in acetonitrile over 20 minutes.

-

Heat the reaction mixture in a 50 °C oil bath for 40 minutes.

-

Allow the reaction mixture to cool to room temperature, then dilute with water.

-

Extract the aqueous layer with three portions of dichloromethane.

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[4]

Protocol 2: Cleavage of a Primary Nosylamide using 2-Mercaptoethanol and DBU

This protocol is a mild and effective method for the deprotection of primary nosylamides.[6]

Materials:

-

N-nosylated primary amine (1.0 eq)

-

2-Mercaptoethanol (2.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the N-nosylated primary amine (1.0 eq) in DMF, add 2-mercaptoethanol (2.0 eq).

-

Add DBU (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the desired primary amine.[6]

Protocol 3: Solid-Phase Assisted Cleavage using PS-Thiophenol

This method simplifies purification by utilizing a polymer-supported (PS) thiol, allowing for the removal of excess reagent and byproducts by simple filtration.[5]

Materials:

-

N-nosylated secondary amine (1.0 eq)

-

PS-thiophenol (2.24 eq)

-

Cesium carbonate (Cs₂CO₃) (3.25 eq)

-

Dry Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh₃)

Procedure:

-

Pre-treat the PS-thiophenol resin by shaking it for 30 minutes in a sealed vial with a 0.7 M solution of PPh₃ in dry, deoxygenated THF.

-

Filter the resin on a sintered glass funnel, wash with dry THF, and use it immediately.

-

Dissolve the N-nosylated secondary amine (1.0 eq) in dry THF and add Cs₂CO₃ (3.25 eq).

-

Add the pre-treated PS-thiophenol (1.12 eq) to the mixture.

-

Shake the sealed vial at room temperature for 8 hours.

-

Add an additional portion of pre-treated PS-thiophenol (1.12 eq) and continue shaking for another 16 hours.

-

Filter the contents of the vial and wash the solid resin several times with THF and dichloromethane.

-

Evaporate the combined filtrates to isolate the deprotected amine.[5]

Caption: Comparison of solution-phase and solid-phase experimental workflows.

Odorless Thiol Alternatives

A significant drawback of using traditional thiols like thiophenol and 2-mercaptoethanol is their foul odor. To address this, several odorless or faint-smelling thiols have been investigated for nosyl group cleavage.

-

p-Mercaptobenzoic acid: This has been identified as a highly effective odorless thiol for cleaving both o- and p-nosyl groups. It offers advantages in terms of ease of product separation, reaction temperature, and reaction time.[9]

-

Homocysteine thiolactone: In the presence of an alcohol and DBU, this odorless reagent can be used for the effective deprotection of nosylamides.[8]

-

Solid-supported or fluorous thiols: These reagents not only mitigate odor issues but also simplify the purification process by allowing for the easy removal of thiol-related byproducts through filtration.[3]

Troubleshooting Common Issues

-

Incomplete Deprotection: This can often be resolved by increasing the equivalents of the thiol and base (typically 2-5 equivalents of thiol and 2-3 equivalents of base are recommended). Ensuring the freshness of the thiol reagent is also crucial, as thiols can oxidize to less reactive disulfides over time.[3]

-

Difficult Purification: The removal of excess thiol and the resulting thioether byproduct can be challenging. An acidic workup (e.g., with 1 M HCl) can help by protonating the desired amine, potentially moving it to the aqueous layer if it is sufficiently polar, while the neutral thioether byproduct remains in the organic layer. Conversely, a basic wash (e.g., with 1 M NaOH) can help remove acidic thiols like thiophenol.[3]

-

Potential for Racemization: For chiral amines, especially those with an adjacent stereocenter, the basic conditions can pose a risk of racemization. It is advisable to use the mildest effective base and the shortest possible reaction time to minimize this side reaction.[8][10]

Conclusion

The 4-nitrobenzenesulfonyl group is a versatile and valuable protecting group for amines, offering a balance of stability and mild cleavage conditions. The use of thiol-based reagents provides a reliable and high-yielding method for its removal. By understanding the underlying mechanism and having access to detailed protocols and troubleshooting guides, researchers can effectively utilize this protecting group strategy in their synthetic endeavors. The development of odorless thiol alternatives and solid-supported reagents further enhances the practicality and appeal of the nosyl group in modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes and Protocols for 4-Nitro-N-phenylbenzenesulfonamide in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Nitro-N-phenylbenzenesulfonamide as a versatile intermediate in multi-step organic synthesis. Detailed protocols for its synthesis, subsequent transformations, and potential applications in the development of bioactive molecules are presented.

Introduction

4-Nitro-N-phenylbenzenesulfonamide is a key synthetic intermediate, primarily utilized in two significant transformations: the reduction of its nitro group to form 4-Amino-N-phenylbenzenesulfonamide (a sulfanilamide derivative), and the cleavage of the N-phenylsulfonamide bond to deprotect the aniline moiety. The presence of the nitro group on the benzenesulfonamide ring enhances the acidity of the sulfonamide N-H group, facilitating its deprotonation and subsequent reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

The standard synthesis of 4-Nitro-N-phenylbenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline.

Experimental Protocol: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide[1]

-

Reaction Setup: A mixture of 4-nitrobenzenesulfonylchloride and aniline in a stoichiometric ratio is prepared.

-

Reaction Conditions: The reaction mixture is boiled for 15 minutes.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The cooled mixture is added to 100 ml of ice-cold water, leading to the precipitation of the solid product.

-

The solid N-(phenyl)-4-nitrobenzenesulfonamide is collected by suction filtration.

-

The collected solid is washed thoroughly with cold water to remove any water-soluble impurities.

-

A subsequent wash with dilute HCl is performed to remove any unreacted aniline.

-

-

Purification: The crude product is recrystallized from dilute ethanol to a constant melting point to afford pure 4-Nitro-N-phenylbenzenesulfonamide.

Quantitative Data: Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

| Parameter | Value |

| Starting Material 1 | 4-Nitrobenzenesulfonyl chloride |

| Starting Material 2 | Aniline |

| Reaction Time | 15 minutes |

| Reaction Temperature | Boiling |

| Purification Method | Recrystallization from dilute ethanol |

Application in Multi-Step Synthesis: A Two-Step Transformation

A primary application of 4-Nitro-N-phenylbenzenesulfonamide is its role as a precursor to 4-Amino-N-phenylbenzenesulfonamide, a core structure in many sulfonamide-based therapeutic agents. This transformation is typically achieved via catalytic hydrogenation.

Step 1: Catalytic Reduction of 4-Nitro-N-phenylbenzenesulfonamide

The nitro group of 4-Nitro-N-phenylbenzenesulfonamide can be selectively reduced to an amino group using various catalytic systems. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.

Experimental Protocol: Catalytic Reduction to 4-Amino-N-phenylbenzenesulfonamide

-

Reaction Setup: In a suitable reaction vessel, 4-Nitro-N-phenylbenzenesulfonamide is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 10% Pd/C is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Work-up:

-

The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-Amino-N-phenylbenzenesulfonamide.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data: Catalytic Reduction

| Parameter | Value |

| Substrate | 4-Nitro-N-phenylbenzenesulfonamide |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

Step 2: Deprotection of the Sulfonamide

The 4-nitrobenzenesulfonyl ("nosyl") group is a well-established protecting group for amines. Its removal from 4-Nitro-N-phenylbenzenesulfonamide to yield aniline can be achieved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base.

Experimental Protocol: Deprotection of 4-Nitro-N-phenylbenzenesulfonamide

-

Reaction Setup: 4-Nitro-N-phenylbenzenesulfonamide is dissolved in a suitable solvent like acetonitrile or DMF.

-

Reagent Addition: Thiophenol (typically 2-3 equivalents) and a base such as potassium carbonate or cesium carbonate (typically 2-3 equivalents) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) to drive the reaction to completion.

-

Monitoring: The progress of the deprotection is monitored by TLC or LC-MS.

-

Work-up:

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude aniline can be purified by column chromatography or distillation.

Quantitative Data: Deprotection of 4-Nitro-N-phenylbenzenesulfonamide

| Parameter | Value |

| Substrate | 4-Nitro-N-phenylbenzenesulfonamide |

| Reagent | Thiophenol |

| Base | Potassium Carbonate or Cesium Carbonate |

| Solvent | Acetonitrile or DMF |

| Temperature | Room Temperature to 50 °C |

Experimental Workflows (Graphviz)

Caption: Workflow for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide.

Caption: Key synthetic transformations of 4-Nitro-N-phenylbenzenesulfonamide.

Application Notes and Protocols for Reaction Monitoring in 4-Nitro-N-phenylbenzenesulfonamide Synthesis

Introduction

The synthesis of 4-Nitro-N-phenylbenzenesulfonamide is a fundamental reaction in medicinal chemistry and drug development. This compound and its derivatives are of significant interest due to their potential biological activities. Precise monitoring of the reaction progress is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. These application notes provide detailed protocols for monitoring the synthesis of 4-Nitro-N-phenylbenzenesulfonamide using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

The synthesis involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction progress can be tracked by measuring the consumption of the reactants and the formation of the product over time.

Synthesis of 4-Nitro-N-phenylbenzenesulfonamide

A general protocol for the synthesis of 4-Nitro-N-phenylbenzenesulfonamide is as follows:

Materials:

-